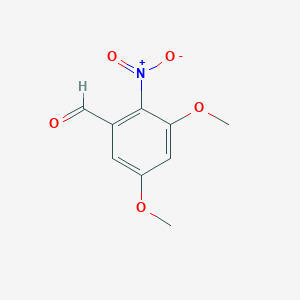

3,5-Dimethoxy-2-nitro-benzaldehyde

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

3,5-dimethoxy-2-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(10(12)13)8(4-7)15-2/h3-5H,1-2H3 |

InChI Key |

LHPBKYYZZYAKOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethoxy 2 Nitro Benzaldehyde and Its Congeners

Direct Nitration Pathways for Benzaldehyde (B42025) Derivatives

The direct introduction of a nitro group onto a pre-existing benzaldehyde scaffold is a common and often efficient method for synthesizing nitrobenzaldehyde derivatives. The success of this approach hinges on controlling the regioselectivity of the nitration reaction, which is heavily influenced by the directing effects of the substituents already present on the aromatic ring.

Nitration of Dimethoxybenzaldehyde Precursors

The nitration of dimethoxybenzaldehyde isomers serves as a key method for producing various nitro-dimethoxybenzaldehydes. For instance, the nitration of 2,5-dimethoxybenzaldehyde (B135726) has been re-examined to optimize the synthesis of 2-nitro-3,6-dimethoxybenzaldehyde. tandfonline.comtandfonline.com This reaction highlights the challenge of achieving selective nitration at one of the three available positions on the benzene (B151609) ring. tandfonline.com An early report by Rubinstein described the treatment of 2,5-dimethoxybenzaldehyde with nitric acid at room temperature, which was said to yield a mixture of 2-nitro-3,6-dimethoxybenzaldehyde and 2,5-dimethoxy-3-nitrobenzaldehyde. tandfonline.com However, a later re-examination of this reaction found that it produced 2-nitro-3,6-dimethoxybenzaldehyde in a 64% yield, along with 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500) as a 26% yield byproduct. tandfonline.com

Similarly, the nitration of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) dissolved in glacial acetic acid with concentrated nitric acid at room temperature for 12 hours can produce 3,4-dimethoxy-5-nitro-benzaldehyde in a high yield of 98%. chemicalbook.com

Investigation of Nitrating Agents and Reaction Conditions for Regioselectivity

The choice of nitrating agent and reaction conditions is paramount in controlling the position of the incoming nitro group. The classic nitrating mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution. wikipedia.orgnih.gov The regioselectivity of this reaction is dictated by the electronic properties of the substituents on the benzene ring. libretexts.org Electron-donating groups, such as methoxy (B1213986) groups, are typically ortho, para-directors, while electron-withdrawing groups, like the nitro group itself, are meta-directors. nih.govlibretexts.orgyoutube.com

The nitration of aromatic compounds can be influenced by various factors. For example, ultrasonically assisted nitration reactions have been shown to proceed with high yields and regioselectivity for certain aromatic compounds. scirp.org The use of different solvent conditions can also alter the regioselectivity of nitration, as seen in the dinitration of 1,4-dialkoxybenzene derivatives. nih.gov Furthermore, the nitration of benzaldehyde traditionally yields mainly the meta-nitro isomer. psu.eduijpsonline.com However, the use of acetic acid derivatives as reagents can increase the proportion of the ortho-nitrobenzaldehyde isomer. psu.edu Mild nitration of aromatic compounds with high regioselectivity has also been achieved using an aqueous solution of sodium dodecylsulfate in the presence of dilute nitric acid at room temperature. rsc.org

| Precursor | Nitrating Agent/Conditions | Product(s) | Yield | Reference |

| 2,5-Dimethoxybenzaldehyde | Nitric acid, room temperature | 2-Nitro-3,6-dimethoxybenzaldehyde, 2,5-Dimethoxy-4-nitrobenzaldehyde | 64%, 26% | tandfonline.com |

| 3,4-Dimethoxybenzaldehyde | Concentrated nitric acid, glacial acetic acid, room temperature | 3,4-Dimethoxy-5-nitro-benzaldehyde | 98% | chemicalbook.com |

| Benzaldehyde | Nitric acid/Sulfuric acid | Predominantly 3-Nitrobenzaldehyde (B41214) | - | psu.eduijpsonline.com |

| Anilides and other aromatic compounds | Ammonium molybdate, nitric acid, ultrasonication | Para-nitro compounds, Meta-nitro compounds | Good yields | scirp.org |

| Aromatic compounds | Dilute nitric acid, aqueous sodium dodecylsulfate | Regioselective nitration | High | rsc.org |

Historical and Refined Synthetic Protocols for 3,5-Dimethoxy-2-nitro-benzaldehyde

Historically, the synthesis of specific isomers like this compound has been a synthetic challenge. Early methods often lacked detailed experimental procedures and resulted in mixtures of isomers that were difficult to separate. tandfonline.com For instance, an early report by Rubinstein on the preparation of 2-nitro-3,6-dimethoxybenzaldehyde lacked crucial details, including the yield of the desired product. tandfonline.com

Over time, refined protocols have been developed to improve yields and purity. For example, the synthesis of 6-nitro-2,3-dimethoxybenzaldehyde was improved by using methyl iodide and silver oxide for the methylation of 6-nitro-o-vanillin, which gave a moderately good yield of a product with satisfactory purity. acs.org This highlights the continuous effort to develop more efficient and selective synthetic methods. The versatility of the nitro group is a key factor in organic synthesis, as it can be transformed into various other functional groups. fiveable.mesci-hub.se

Indirect Synthesis Approaches via Aromatic Functionalization

Indirect methods for synthesizing nitrobenzaldehydes involve the strategic introduction of the aldehyde and nitro functionalities in separate steps. These multi-step sequences can offer greater control over the final substitution pattern.

Formylation and O-Methylation Strategies for Substituted Nitrobenzaldehydes

One indirect approach involves the formylation of a pre-existing nitroaromatic compound. For example, a direct N-formylation of nitroarenes using carbon dioxide in the presence of iron and hydrosilane has been developed to produce N-aryl formamides. rsc.org

Another key strategy is O-methylation, where a hydroxyl group is converted to a methoxy group. eurekaselect.com This is particularly useful when starting with a hydroxynitrobenzaldehyde. Various methylating agents can be employed, including methyl iodide, dimethyl sulfate, and diazomethane. eurekaselect.com For instance, the synthesis of 2,4-dimethoxy-5-nitro-benzaldehyde can be achieved by the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195) with methyl iodide and potassium carbonate in acetone, yielding the desired product in 84% yield. chemicalbook.com The methylation of 6-nitro-o-vanillin to form 6-nitro-2,3-dimethoxybenzaldehyde has been accomplished using methyl iodide and silver oxide. acs.org Enzymatic O-methylation has also been explored, for example, using a rat liver cytosolic fraction, which can selectively methylate certain hydroxyl groups. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Dihydroxy-5-nitrobenzaldehyde | Methyl iodide, potassium carbonate, acetone | 2,4-Dimethoxy-5-nitro-benzaldehyde | 84% | chemicalbook.com |

| 6-Nitro-o-vanillin | Methyl iodide, silver oxide | 6-Nitro-2,3-dimethoxybenzaldehyde | Moderately good | acs.org |

| 4-Hydroxyestrone N-acetylcysteine conjugate | Rat liver cytosolic fraction | 3-Methyl ether of 4-OHE1-2SR | - | nih.gov |

Introduction of Nitro Group into Pre-functionalized Aromatic Systems

An alternative indirect route involves introducing the nitro group into an aromatic system that already contains other functional groups. The strong electron-withdrawing nature of the nitro group makes it a valuable tool in the synthesis of polysubstituted benzenes. fiveable.me The nitro group can be introduced through various nitration reactions, and its presence can facilitate subsequent transformations. wikipedia.org

For example, the aromatic nucleophilic substitution (SNAr) of 2,4-dimethoxynitrobenzene with a bulky t-butoxide nucleophile under microwave irradiation has been investigated. nih.govresearchgate.net This reaction can lead to the transetherification of the methoxy group. The ability to selectively modify the nitro group itself, such as reducing it to an amino group, further expands the synthetic utility of these compounds. fiveable.me

Methodologies for Purification and Isolation in Academic Synthesis

The successful synthesis of this compound and its related compounds is critically dependent on effective purification and isolation techniques. In an academic research context, the primary goal is to obtain the target compound with a high degree of purity, suitable for subsequent reactions or detailed analytical characterization. The most commonly employed methods for achieving this are chromatographic techniques and recrystallization, often used in combination to afford the desired product free from starting materials, reagents, and isomeric byproducts.

Chromatographic Techniques for Product Enrichment

Column chromatography is a cornerstone technique for the purification of this compound and its congeners in a laboratory setting. This method is particularly effective for separating the desired product from isomers that often form during the nitration of substituted benzaldehydes. tandfonline.comtandfonline.com The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, with a mobile phase then eluting the components at different rates.

In the purification of 2-nitro-3,6-dimethoxybenzaldehyde, a compound closely related to the target molecule, column chromatography using silica (B1680970) gel as the stationary phase has been successfully employed. tandfonline.com A gradient elution system, starting with a mixture of petroleum ether and ethyl acetate (B1210297) (3:1) and gradually increasing the polarity to pure ethyl acetate, allows for the effective separation of the desired product from other reaction components. tandfonline.com This gradient approach is crucial for resolving compounds with similar polarities.

Another example involves the purification of a mixture containing 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) and its isomer, 2,5-dimethoxy-4-nitrobenzaldehyde. Column chromatography is cited as a typical method for their separation. tandfonline.com For the separation of o-nitrobenzaldehyde from tarry impurities, distillation under reduced pressure can be effective, although some material loss may occur. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be utilized for both analytical and preparative-scale purification of nitroaromatic compounds. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 3-nitrobenzaldehyde using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such methods can be scaled up for the isolation of impurities in preparative separation. sielc.com A method for the simultaneous separation of benzaldehyde and its three nitro-isomers (ortho, meta, and para) has also been developed using a C18 and 5-fluorophenyl mixed bonded silica gel stationary phase. google.com

Table 1: Chromatographic Purification of Nitrobenzaldehydes

| Compound | Stationary Phase | Mobile Phase/Eluent | Reference |

| 2-Nitro-3,6-dimethoxybenzaldehyde | Silica gel | Gradient: Petroleum ether-ethyl acetate (3:1) to Ethyl acetate | tandfonline.com |

| 3,6-Dimethoxy-2-nitrobenzaldehyde | Silica gel | Not specified | tandfonline.com |

| o-Nitrobenzaldehyde | Not applicable (Distillation) | Not applicable | orgsyn.org |

| 3-Nitrobenzaldehyde | C18 Reverse Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Benzaldehyde and Nitro-isomers | C18 and 5-fluorophenyl mixed bonded silica gel | Dipotassium hydrogen phosphate-methanol-organic alkali | google.com |

Recrystallization Protocols for Compound Purity

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including this compound and its congeners. This method relies on the differences in solubility of the compound and its impurities in a particular solvent or solvent system. The crude product is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

In the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde, a congener of the target compound, the crude product obtained after reaction work-up is recrystallized from a mixed solvent system. The crude crystals are dissolved in a mixture of toluene (B28343) and ethyl acetate. prepchem.com After washing and concentration, the final product crystallizes upon cooling. prepchem.com Similarly, the purification of p-nitrobenzaldehyde can be achieved by recrystallization from hot alcohol. orgsyn.org

For the purification of 2-nitro-3,6-dimethoxybenzaldehyde, a protocol involving dissolution in refluxing acetic acid followed by precipitation with cold water has been described. tandfonline.com In some instances, a simple wash of the crude product can significantly enhance purity. For example, crude o-nitrobenzaldehyde can be purified by washing with petroleum ether to remove unreacted o-nitrotoluene. orgsyn.org

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For many nitroaromatic compounds, alcohols, ethers, and hydrocarbon solvents, or mixtures thereof, are commonly employed. For instance, 6-nitro-2,3-dimethoxybenzaldehyde has been recrystallized from ethanol. acs.org A patent for the purification of crude nitrobenzaldehyde mentions a process involving treatment with water in the presence of an emulsifier, which offers an alternative to traditional solvent recrystallization. google.com

Table 2: Recrystallization Solvents for Nitrobenzaldehydes

| Compound | Recrystallization Solvent(s) | Reference |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Toluene and Ethyl Acetate | prepchem.com |

| p-Nitrobenzaldehyde | Alcohol | orgsyn.org |

| 2-Nitro-3,6-dimethoxybenzaldehyde | Acetic acid and Water | tandfonline.com |

| o-Nitrobenzaldehyde | Toluene and Petroleum ether | orgsyn.org |

| 6-Nitro-2,3-dimethoxybenzaldehyde | Ethanol | acs.org |

Chemical Reactivity and Mechanistic Insights of 3,5 Dimethoxy 2 Nitro Benzaldehyde

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional handle, participating in both reductive processes and serving as an activating group for nucleophilic substitution.

The transformation of the nitro group into an amino group is a fundamental reaction, opening pathways to a wide range of heterocyclic compounds and other complex molecules. A common method to achieve this is through the use of reducing agents like iron powder in acetic acid (Fe/AcOH). This system is effective for the in situ reduction of 2-nitrobenzaldehydes to 2-aminobenzaldehydes. nih.gov

This reduction is often the initial step in domino or tandem reaction sequences. For instance, the reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound, such as a ketone, can lead directly to the synthesis of quinolines via a Friedländer annulation. nih.gov The mechanism involves three sequential stages:

Nitro Reduction: The nitro group is reduced to an amine. The dissolving metal reduction proceeds through sequential single-electron transfers and protonations until the aniline (B41778) is formed. nih.gov

Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde (B1207257) undergoes a condensation reaction with the active methylene compound. nih.gov

Cyclization and Aromatization: An intramolecular cyclization occurs between the aniline nitrogen and the ketone of the active methylene partner, followed by dehydration to yield the aromatic quinoline (B57606) ring. nih.gov

The conditions for this reductive cyclization are generally mild and tolerate a variety of other functional groups, making it a powerful synthetic tool. nih.gov

Table 1: Domino Nitro Reduction-Friedländer Heterocyclization

| Starting Material | Reagents | Product Type | Mechanism Steps | Ref |

|---|

The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.comlibretexts.org This electronic deficit makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.comlibretexts.orgnih.gov In the case of 3,5-Dimethoxy-2-nitro-benzaldehyde, the nitro group at the 2-position activates the ring for such substitutions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (in this case, the nitro group itself can be displaced, though halides are more common leaving groups). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization, a critical factor for the reaction to proceed. youtube.comlibretexts.org

Elimination Step: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring. youtube.com

Research on methoxy-substituted ortho-nitrobenzaldehydes has shown that they can undergo SNAr reactions. For example, studies involving radiofluorination have demonstrated that [¹⁸F]fluoride can displace the nitro group in such systems to form fluoro-substituted benzaldehydes. researchgate.net The presence of methoxy (B1213986) groups can modulate the reactivity, but the primary driver for the reaction is the activation provided by the ortho-nitro group. researchgate.net

Table 2: Key Features of SNAr on Nitro-Activated Rings

| Feature | Description | Significance | Ref |

|---|---|---|---|

| Activating Group | Strong electron-withdrawing group (e.g., -NO₂) | Reduces ring electron density, making it electrophilic. | youtube.comlibretexts.org |

| Mechanism | Addition-Elimination | Proceeds via a distinct two-step pathway. | youtube.com |

| Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate. Stabilization by the nitro group is crucial. | youtube.comnih.gov |

| Leaving Group Position | Ortho or Para to Nitro Group | Allows for direct resonance stabilization of the negative charge in the intermediate. | libretexts.org |

Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is enhanced by the powerful electron-withdrawing effect of the adjacent ortho-nitro group. doubtnut.com This effect makes the aldehyde more reactive toward nucleophiles compared to benzaldehyde (B42025) itself or benzaldehydes substituted with electron-donating groups. vaia.comdoubtnut.com

One of the most characteristic reactions of the aldehyde group is its condensation with primary amines and other nucleophiles. This reaction typically proceeds in the presence of an acid or base catalyst and results in the formation of a new carbon-nitrogen double bond.

The condensation of an aldehyde with a primary amine yields an imine, commonly referred to as a Schiff base. nih.govmediresonline.org This reaction is a cornerstone of synthetic chemistry for creating C=N bonds. The synthesis is generally straightforward, often involving the mixing of the aldehyde and amine in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid, followed by heating. nih.govresearchgate.net

Schiff bases derived from nitrobenzaldehydes and various amines have been widely synthesized and characterized. mediresonline.orgresearchgate.netijtsrd.com The products are typically crystalline solids with defined melting points. mediresonline.org Characterization is routinely performed using spectroscopic methods.

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-HC=N-) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. nih.gov

UV-Visible Spectroscopy: The extended conjugation in the Schiff base molecule often results in characteristic UV-Vis absorption spectra. nih.govijtsrd.com

Table 3: Representative Synthesis of a Schiff Base

| Reactant A | Reactant B | Conditions | Product Type | Key Spectroscopic Feature (IR) | Ref |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base (Imine) | Presence of azomethine (-HC=N-) band | nih.gov |

| Benzaldehyde | 3-Nitroaniline | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base (Imine) | C=N stretch observed | researchgate.net |

The formation of a Schiff base is not a single-step reaction but proceeds through a key intermediate known as a hemiaminal (or carbinolamine). mediresonline.org This intermediate is formed by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a neutral hemiaminal. This intermediate has both an alcohol (-OH) and an amine (-NHR) group attached to the same carbon atom.

Hemiaminals are generally unstable and are not typically isolated from the reaction mixture. mediresonline.org They readily undergo dehydration (elimination of a water molecule), a process that is often catalyzed by acid, to form the stable, conjugated imine (Schiff base) product. The instability of the hemiaminal is the driving force for the final step of the condensation reaction.

Cycloaddition Reactions with Activated Alkenes and Alkynes (Analogous Systems)

While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of analogous systems, particularly those that can form nitrones, provides significant insight. Nitrones are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolidines. rsc.orgqu.edu.saresearchgate.net These reactions are valued for their ability to construct complex molecular architectures with high stereospecificity. qu.edu.sa

The formation of a nitrone intermediate from an o-nitroaryl compound can be envisaged, which would then undergo cycloaddition. For instance, thermal reactions between nitrosoarenes and alkynes are known to produce N-hydroxyindoles, with evidence suggesting the intermediacy of nitrone-like species. nih.gov In one case, the reaction of o-carbomethoxy-nitrosobenzene with phenylacetylene (B144264) afforded a tricyclic indole (B1671886) derivative, which is believed to form through the trapping of an intermediate indoline (B122111) nitrone by the alkyne. nih.gov

The general scheme for a 1,3-dipolar cycloaddition between a nitrone and an alkene is a concerted pericyclic process, classified as a (π4s+π2s) cycloaddition, analogous to the Diels-Alder reaction. researchgate.netchesci.com The reaction's regioselectivity and stereoselectivity are governed by the electronic and steric properties of both the nitrone (1,3-dipole) and the dipolarophile. researchgate.net

| Dipole Precursor System | Dipolarophile | Conditions | Product Type | Ref. |

| Nitrosoarenes | Alkynes | Thermal | N-Hydroxyindoles | nih.gov |

| Nitrones | Alkenes | Mild, catalyst-free | Isoxazolidines | qu.edu.sarsc.org |

| Nitrones | Oxa(aza)bicyclic alkenes | Mild, catalyst-free | Fused bicyclic tetrahydroisoxazoles | rsc.org |

| Azomethine ylides | Electron-deficient alkynes | Catalyst (Ag, Cu) or base | Pyrroline derivatives | acs.org |

Influence of Methoxy Substituents on Aromatic Reactivity

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound is significantly influenced by the interplay of the electronic effects of its three substituents: two methoxy groups (-OCH₃) and a nitro group (-NO₂).

Electrophilic Aromatic Substitution (EAS): Methoxy groups are strong activating groups and ortho, para-directors. organicchemistrytutor.comyoutube.comlibretexts.org They donate electron density to the benzene (B151609) ring through a strong +M (mesomeric or resonance) effect, which outweighs their -I (inductive) electron-withdrawing effect due to the oxygen's electronegativity. minia.edu.eglibretexts.org This donation of electrons increases the nucleophilicity of the ring, making it more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org The electron density is particularly increased at the ortho and para positions, stabilizing the carbocation intermediate (arenium ion or σ-complex) formed during the substitution at these positions. organicchemistrytutor.comyoutube.com

Conversely, the nitro group is a powerful deactivating group and a meta-director. organicchemistrytutor.comminia.edu.egwikipedia.org It strongly withdraws electron density from the ring through both -I and -M effects, making the ring electron-deficient and less reactive towards electrophiles. minia.edu.egwikipedia.org

In this compound, the two activating methoxy groups and the deactivating nitro group create a complex reactivity pattern. The positions ortho and para to the methoxy groups (positions 2, 4, 6 and positions 4, 6 respectively) are activated, while the positions ortho and para to the nitro group (positions 1, 3) are deactivated. The directing effects are competitive, but the strong activation by the two methoxy groups generally governs the position of further substitution, directing incoming electrophiles to the available C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution reactions are facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comlibretexts.org The nitro group is an excellent activating group for S_NAr, especially when positioned ortho or para to a leaving group. youtube.comlibretexts.org The methoxy groups, being electron-donating, generally disfavor S_NAr.

In a molecule like this compound, the powerful electron-withdrawing nitro group at the C2 position makes the ring susceptible to nucleophilic attack. While methoxy groups are not typical leaving groups, under certain conditions, such as with strong nucleophiles, displacement can occur. For example, in 2,4-dimethoxynitrobenzene, nucleophilic substitution of a methoxy group has been observed. nih.gov The presence of the nitro group at the ortho position significantly activates the ring for such transformations. youtube.comnih.gov

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect on EAS | Directing Influence (EAS) |

| Methoxy (-OCH₃) | -I (withdrawing) | +M (donating) | Activating | ortho, para |

| Nitro (-NO₂) | -I (withdrawing) | -M (withdrawing) | Deactivating | meta |

| Aldehyde (-CHO) | -I (withdrawing) | -M (withdrawing) | Deactivating | meta |

Role in Directing Group Assisted Transformations

The methoxy group is a well-established directed metalation group (DMG) in ortho-lithiation reactions. wikipedia.orgcore.ac.uk This process involves the coordination of an organolithium reagent (like n-butyllithium) to the Lewis basic heteroatom of the DMG, followed by deprotonation of the sterically closest ortho proton. wikipedia.org This allows for regioselective functionalization at a position that might not be accessible through classical electrophilic substitution.

In the context of this compound, the methoxy groups at C3 and C5 could potentially direct lithiation. The directing ability of a DMG is influenced by its ability to coordinate with the lithium reagent and the acidity of the ortho protons. core.ac.uk When multiple DMGs are present, the lithiation is typically directed by the group that complexes more effectively with the reagent. core.ac.uk Research on substrates with an additional methoxy group at the meta position shows that this can reinforce the ortho-directing effect. researchgate.net Therefore, the methoxy group at C3 could direct lithiation to the C4 position, and the methoxy group at C5 could direct it to the C4 or C6 positions. The presence of the strongly electron-withdrawing nitro and aldehyde groups would also influence the acidity of the ring protons, potentially affecting the site of metalation. The hierarchy of directing groups has been studied, with groups like amides and carbamates often being stronger than a methoxy group. uwindsor.ca

Photochemical Reaction Mechanisms in o-Nitrobenzyl and Nitroveratryl Systems

The 2-nitrobenzyl (o-nitrobenzyl) moiety, and by extension the 3,5-dimethoxy-2-nitrobenzyl system (a nitroveratryl derivative), is a well-known photolabile protecting group. chempedia.infonih.gov Irradiation with UV light triggers an intramolecular rearrangement that leads to the cleavage of the benzylic group, releasing a protected substrate and forming an o-nitrosobenzaldehyde derivative. nih.govresearchgate.net

Photoinduced Intramolecular Hydrogen Atom Transfer Processes

The key initial step in the photochemistry of o-nitrobenzyl compounds is a photoinduced intramolecular hydrogen atom transfer (HAT). nih.govresearchgate.net Upon absorption of a photon (typically UV light), the molecule is promoted to an excited state. nih.gov From this excited state (believed to be the triplet state), one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the benzylic carbon (the aldehyde carbon in this case). researchgate.netcdnsciencepub.comosti.gov

Generation of Reactive Intermediates, including Nitroso Derivatives

Following the initial intramolecular hydrogen atom transfer and formation of the aci-nitro intermediate, a series of subsequent rearrangements occur. The aci-nitro species undergoes cyclization to form a transient five-membered heterocyclic intermediate (a benzisoxazoline derivative). nih.govrsc.org

This cyclic intermediate is unstable and rapidly fragments. This fragmentation step involves the transfer of an oxygen atom from the original nitro group to the benzylic carbon. The process ultimately yields two main products: the released molecule (if it was a caged compound) and an o-nitroso derivative of the original benzaldehyde. nih.govresearchgate.netrsc.org In the case of this compound, the photochemical transformation would yield 3,5-dimethoxy-2-nitroso-benzoic acid. researchgate.netosti.gov The formation of the nitroso product is a hallmark of this photoreaction and has been confirmed through various spectroscopic and mechanistic studies. osti.govrsc.org

| Intermediate/Product | Description | Formation Pathway | Ref. |

| Excited Triplet State | Photo-excited state of the nitrobenzyl compound | Photon absorption and intersystem crossing | cdnsciencepub.comosti.gov |

| Biradical | Short-lived species formed after H-atom abstraction | Intramolecular Hydrogen Atom Transfer (HAT) from benzylic position to nitro group | cdnsciencepub.comnih.govdicp.ac.cn |

| aci-Nitro Tautomer | Key planar intermediate | Rearrangement of the initial biradical | rsc.orgresearchgate.netrsc.org |

| Benzisoxazoline Derivative | Unstable cyclic intermediate | Intramolecular cyclization of the aci-nitro tautomer | nih.govrsc.org |

| o-Nitrosobenzoic acid | Final photoproduct from the aromatic moiety | Fragmentation of the cyclic intermediate | nih.govresearchgate.netosti.gov |

Quantum Yield and Substituent Effects on Photoreactivity

The photoreactivity of nitroaromatic compounds, particularly 2-nitrobenzyl derivatives, is a field of significant interest due to their use as photolabile protecting groups. The process is initiated by the absorption of light, leading to an excited state that can undergo intramolecular hydrogen abstraction from the benzylic position (in this case, the aldehyde C-H bond) by the nitro group. This is followed by a rearrangement to form a nitroso species. The efficiency of this photochemical process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photoreaction for each photon absorbed.

For the parent compound, 2-nitrobenzaldehyde, the quantum yield for its photoisomerization to 2-nitrosobenzoic acid has been reported to be approximately 0.5. mdpi.com A more recent critical evaluation recommends a quantum yield of 0.41 for the photolysis of 2-nitrobenzaldehyde in both solution and on ice. researchgate.net This value is largely independent of temperature and the excitation wavelength. researchgate.net

The presence of substituents on the aromatic ring can significantly modulate the photoreactivity and, consequently, the quantum yield. Methoxy groups, being electron-donating, can influence the energy levels and lifetimes of the excited states involved in the photoreaction. For instance, a study on 4,5-dimethoxy-2-nitrobenzyl alcohol, a related compound, revealed that the methoxy groups cause a red-shift in the absorption spectrum and lead to the detection of a triplet state with charge-transfer character, which is not observed in the unsubstituted parent alcohol. nih.gov This alteration of the excited state manifold can directly impact the efficiency of the subsequent photochemical steps.

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| 2-Nitrobenzaldehyde | ~0.5 | mdpi.com |

| 2-Nitrobenzaldehyde | 0.41 | researchgate.net |

| This compound | Not Reported | - |

Stereochemical and Isomeric Considerations in Nitrobenzaldehyde Reactivity

The stereochemistry of this compound plays a critical role in its chemical reactivity. A key structural feature of 2-nitrobenzaldehydes is the non-coplanar arrangement of the nitro group with respect to the benzene ring. psu.edu This twisting is a result of the steric hindrance between the bulky nitro group and the adjacent aldehyde group. This conformational arrangement reduces steric strain but also affects the electronic communication between the nitro group and the aromatic π-system. This inherent chirality in the conformation can influence how the molecule interacts with other chiral molecules or in stereoselective reactions.

When considering reactions at the aldehyde carbonyl group, such as nucleophilic addition, the stereochemical outcome is of paramount importance. The carbonyl group is trigonal planar, and a nucleophile can attack from either of its two faces (the Re or Si face). libretexts.orglibretexts.org In an achiral environment, attack from either face is equally probable, leading to a racemic mixture of the two possible enantiomeric products. However, the substituents on the aromatic ring of this compound create a chiral environment around the carbonyl carbon. The bulky and electron-withdrawing nitro group on one side and a methoxy-substituted carbon on the other make the two faces of the carbonyl group sterically and electronically non-equivalent. This can lead to diastereoselectivity in reactions with chiral nucleophiles or in the presence of a chiral catalyst. The approach of a nucleophile may be sterically hindered from the face occupied by the bulky, out-of-plane nitro group, leading to a preference for attack from the less hindered face.

Applications of 3,5 Dimethoxy 2 Nitro Benzaldehyde As a Synthetic Building Block

Synthesis of Complex Heterocyclic Ring Systems

The reactivity of 3,5-dimethoxy-2-nitro-benzaldehyde is well-suited for the synthesis of a variety of heterocyclic compounds. The aldehyde group provides a handle for condensation and cyclization reactions, while the nitro group can be readily transformed into an amino group, opening up further synthetic possibilities.

Pyrimido[4,5-b]quinoline Derivative Synthesis

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The synthesis of these scaffolds often involves a one-pot, multi-component reaction, which aligns with the principles of green chemistry by increasing efficiency and reducing waste. rsc.orgnih.gov A common approach is the condensation of an aromatic aldehyde, an aminopyrimidine derivative (such as 6-amino-1,3-dimethyluracil), and a compound with an active methylene (B1212753) group, like dimedone. nih.govresearchgate.net

While specific literature detailing the use of this compound in this reaction is not prominent, its nature as an aromatic aldehyde makes it a suitable candidate for such transformations. The general reaction scheme suggests that it could react with 6-amino-1,3-dimethyluracil (B104193) and dimedone, likely under thermal or catalyzed conditions, to yield the corresponding 5-(3,5-dimethoxy-2-nitrophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H,5H,10H)-dione. Subsequent reduction of the nitro group could then provide a handle for further functionalization.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Core Structure | Key Reaction Type |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., this compound) | 6-Aminouracil derivative | Active Methylene Compound (e.g., Dimedone) | Pyrimido[4,5-b]quinoline | Multi-component Condensation |

Construction of Indole (B1671886), Benzofuran (B130515), and Related Fused Heterocycles (from analogous precursors)

The synthesis of indoles and benzofurans often utilizes nitro-aromatic precursors. Several classical and modern synthetic methods are available for the construction of these important heterocyclic systems.

Indole Synthesis: The synthesis of indoles from ortho-substituted nitroarenes is well-established through methods like the Bartoli and Reissert syntheses. rsc.org The Bartoli indole synthesis, for example, involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgyoutube.com The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction. wikipedia.org In the context of this compound, the aldehyde group would first need to be protected or transformed before subjecting the molecule to the conditions of the Bartoli synthesis. Subsequent reduction of the nitro group is a key step in many indole syntheses. rsc.org

Benzofuran Synthesis: The construction of the benzofuran ring system can be achieved through various strategies, often involving the reaction of salicylaldehyde (B1680747) derivatives or other ortho-hydroxy-substituted aromatic compounds. jocpr.comacs.orgnih.gov For instance, the reaction of a salicylaldehyde with a compound like diethyl bromomalonate in the presence of a base can lead to the formation of a benzofuran carboxylate. ajphs.com To utilize this compound for benzofuran synthesis, it would need to be converted to a corresponding salicylaldehyde derivative, for example, through demethylation of the methoxy (B1213986) group at the 3-position and subsequent reduction of the nitro group to a hydroxyl group, which is a non-trivial synthetic sequence. A more direct approach might involve a cascade reaction between a nitroepoxide and a salicylaldehyde, a method that has been shown to be effective for the synthesis of various benzofuran derivatives. acs.orgnih.gov

| Target Heterocycle | General Precursor Type | Named Reaction/Strategy | Key Transformation |

|---|---|---|---|

| Indole | ortho-Substituted Nitroarene | Bartoli Synthesis wikipedia.org | Reaction with vinyl Grignard reagent |

| Benzofuran | Salicylaldehyde | Condensation/Cyclization ajphs.com | Reaction with α-halo carbonyls |

Approaches to Quinolines and Isoquinolines (utilizing related intermediates)

The quinoline (B57606) and isoquinoline (B145761) scaffolds are central to many natural products and pharmaceuticals. Several classical synthetic routes to these heterocycles can be envisaged starting from intermediates derived from this compound.

Quinoline Synthesis: The Friedländer synthesis is a powerful method for constructing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. researchgate.netjk-sci.comwikipedia.org A significant modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, followed by the Friedländer condensation in a domino reaction sequence. nih.govnih.gov This approach is particularly advantageous as it circumvents the often-limited availability of stable 2-aminobenzaldehydes. nih.gov Thus, this compound is an ideal precursor for this reaction, which upon reduction would yield 2-amino-3,5-dimethoxybenzaldehyde, ready to be cyclized with a suitable ketone or aldehyde to form a polysubstituted quinoline. Another classical method is the Skraup synthesis, which produces quinoline from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent, which is often nitrobenzene (B124822) itself. wikipedia.orgiipseries.orgwordpress.comuniroma1.ituop.edu.pk

Isoquinoline Synthesis: The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.net This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgorganic-chemistry.org To employ this compound in this synthesis, it would first need to be converted to the corresponding β-phenylethylamine derivative. This would involve reduction of the aldehyde to an alcohol, conversion to a halide, followed by cyanation and reduction, or other chain-extension methodologies. Another important route is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comorganicreactions.orgquimicaorganica.orgnih.govwikipedia.org Similar to the Bischler-Napieralski approach, this would require the initial conversion of this compound to the corresponding β-arylethylamine.

| Target Heterocycle | Named Reaction | Key Intermediate Type | Relevance to this compound |

|---|---|---|---|

| Quinoline | Friedländer Synthesis researchgate.netnih.gov | 2-Aminobenzaldehyde | Direct precursor via nitro group reduction. |

| Isoquinoline | Bischler-Napieralski Reaction wikipedia.orgorganic-chemistry.org | β-Arylethylamide | Accessible via multi-step transformation of the aldehyde. |

| Isoquinoline | Pictet-Spengler Reaction name-reaction.comorganicreactions.org | β-Arylethylamine | Accessible via multi-step transformation of the aldehyde. |

Role in Radiopharmaceutical Precursor Development

The development of radiolabeled molecules for medical imaging techniques like Positron Emission Tomography (PET) is a critical area of research. These tracers often require complex organic precursors that can be efficiently labeled with a positron-emitting radionuclide.

Precursors for Positron Emission Tomography (PET) Tracers (e.g., [18F]FDOPA Analogs)

6-L-[18F]fluoro-3,4-dihydroxyphenylalanine ([18F]FDOPA) is an important PET tracer used for imaging the dopaminergic system in the brain and for diagnosing neuroendocrine tumors. The synthesis of [18F]FDOPA often relies on the nucleophilic substitution of a leaving group on an aromatic ring with [18F]fluoride. Nitro groups are effective leaving groups for such aromatic nucleophilic substitution (SNA_r) reactions, especially when the aromatic ring is activated by electron-withdrawing groups.

A reported synthesis of 6-L-[18F]FDOPA utilizes an enantiomerically pure nitro precursor, (S)-3-(5-Formyl-4-methoxymethoxy-2-nitro-phenyl)-2-(trityl-amino)-propionic acid tert-butyl ester. nih.gov In this synthesis, the nitro group is displaced by [18F]fluoride. nih.gov Although this precursor is not this compound itself, it shares the key structural motif of a nitrobenzaldehyde derivative. This highlights the potential of such compounds to serve as scaffolds for the development of new PET tracers. The synthesis of [18F]FDOPA from such precursors typically involves a multi-step automated process that includes the [18F]-fluorination, deprotection of various functional groups, and purification to yield the final radiopharmaceutical. nih.govosti.gov

| PET Tracer | Precursor Type | Key Reaction | Role of Nitro Group |

|---|---|---|---|

| [18F]FDOPA | Nitrobenzaldehyde derivative nih.gov | Nucleophilic Aromatic Substitution (SNA_r) | Leaving group for [18F]fluoride incorporation |

Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound appear to be in the synthesis of fine chemicals and pharmaceutical intermediates, the functionalities present in the molecule suggest potential, though less explored, applications in materials science. Nitroaromatic compounds, in general, have been investigated for various material applications. For instance, the strong electron-withdrawing nature of the nitro group can impart unique electronic and optical properties to molecules. nih.gov

There is growing interest in organic materials with non-linear optical (NLO) properties for applications in optoelectronics. nih.govresearchgate.net The design of such materials often involves creating molecules with a strong dipole moment, typically by incorporating both electron-donating and electron-withdrawing groups into a conjugated system. While there are no specific reports on the use of this compound for this purpose, its structure, containing electron-donating methoxy groups and an electron-withdrawing nitro group, suggests it could be a building block for NLO-active chromophores.

In polymer chemistry, nitroxide-mediated radical polymerization (NMP) is a controlled radical polymerization technique that utilizes nitroxide persistent radicals. nih.gov While not a direct application of this compound, the broader field of nitro compounds has relevance. Furthermore, nitro-functionalized monomers can be incorporated into polymers to introduce specific functionalities or to serve as reactive sites for post-polymerization modification. However, literature specifically detailing the use of this compound in polymer synthesis is scarce.

A thorough search of publicly available scientific literature and chemical databases did not yield specific information regarding the application of the chemical compound “this compound” in the areas of polymer architectures for electronic properties or its derivatization for functional organic-inorganic hybrid materials.

While the searches provided general information on the use of benzaldehyde (B42025) derivatives and nitroaromatic compounds in materials science, no concrete research findings, data, or detailed examples were found that directly implicate "this compound" in these specific contexts. The available literature tends to focus on other derivatives for the development of conjugated polymers or hybrid materials.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the requested topics as outlined. The specific applications mentioned for "this compound" appear to be either highly niche, not extensively documented in accessible sources, or may be areas of research that have not been publicly disclosed.

Advanced Analytical and Computational Studies

Spectroscopic Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 3,5-Dimethoxy-2-nitro-benzaldehyde molecule. The spectrum displays characteristic absorption bands that confirm the presence of the aldehyde, nitro, and dimethoxy-substituted aromatic ring functionalities. A doctoral thesis provides detailed IR data for the compound. d-nb.info

The most prominent peaks include a strong absorption for the carbonyl (C=O) stretch of the aldehyde group and distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. d-nb.info Vibrations related to the C-O bonds of the methoxy (B1213986) ethers and the C-H bonds of the aromatic ring and methyl groups are also clearly identifiable. d-nb.info

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1701 | C=O Stretch (Aldehyde) |

| 1609 | C=C Stretch (Aromatic) |

| 1497, 1483, 1474 | NO₂ Asymmetric Stretch |

| 1368 | NO₂ Symmetric Stretch |

| 1252, 1223 | C-O Stretch (Aryl Ether) |

| 3046 | C-H Stretch (Aromatic) |

| 2941, 2835 | C-H Stretch (Methyl) |

Data sourced from a doctoral thesis. d-nb.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides valuable information about its fragmentation pathways under electron ionization. The analysis shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 211, which corresponds to the compound's molecular formula, C₉H₉NO₅. However, in the provided data, this peak is noted to be of low intensity (10%), which can be typical for nitroaromatic compounds. d-nb.info

The fragmentation pattern is characterized by several key losses. A significant fragment is observed at m/z 181, resulting from the loss of a nitro group (NO). d-nb.info Other notable fragments arise from the loss of a hydrogen atom, water, and various combinations of the functional groups, providing a clear fingerprint for the molecule's structure. d-nb.info

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 181 | [M - NO]⁺ | 41 |

| 180 | [M - H]⁺ | 29 |

| 163 | [M - H₂O]⁺˙ | 5 |

| 133 | [M - H₂O - NO]⁺˙ | 21 |

| 108 | - | 65 |

| 95 | - | 54 |

| 77 | [C₆H₅]⁺ | 24 |

Data sourced from a doctoral thesis. d-nb.info

Computational Chemistry for Reaction Mechanism Elucidation

While specific computational studies focusing exclusively on this compound are not prominent in the reviewed literature, research on structurally similar compounds provides significant insights into its likely behavior, particularly concerning its structure and electronic properties.

Density Functional Theory (DFT) Calculations for Energy Landscapes and Radical Stabilization

Direct Density Functional Theory (DFT) calculations for the energy landscapes and radical stabilization of this compound have not been specifically reported. However, computational studies on related substituted nitrobenzaldehydes, such as 4-acetoxy-3,5-dimethoxy-2-nitrobenzaldehyde, offer valuable analogous information. These studies reveal that due to steric hindrance between the ortho-positioned nitro group and adjacent substituents, the nitro group is often forced to adopt a conformation that is nearly perpendicular to the plane of the aromatic ring. This twisting minimizes steric strain and has a profound impact on the electronic structure, reducing the electronic conjugation of the nitro group with the aromatic π-system. The aldehyde group, by contrast, tends to remain more coplanar with the ring. It is highly probable that this compound exhibits a similar conformational preference.

Modeling of Electronic Effects and Reactivity Trends

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The two methoxy groups at positions 3 and 5 are electron-donating groups (EDG) through resonance, increasing the electron density on the aromatic ring. Conversely, the nitro group at position 2 and the aldehyde group at position 1 are strong electron-withdrawing groups (EWG) through both resonance and inductive effects.

Modeling studies on similar compounds have shown a strong correlation between the ¹³C NMR chemical shift of the carbon atom bearing the nitro group and the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions. A more downfield chemical shift at this carbon indicates greater electrophilicity and, consequently, a higher rate of reaction. Although a specific model for this compound is not available, these trends suggest that the electron-donating methoxy groups enhance the electron-withdrawing nature of the nitro group at the ortho position, making the molecule a potentially reactive substrate for nucleophilic attack.

Conformational Analysis and Molecular Structure Predictions

The precise three-dimensional arrangement of atoms and functional groups in this compound is crucial for understanding its chemical reactivity and physical properties. While direct crystallographic or extensive computational studies specifically for the 3,5-dimethoxy-2-nitro isomer are not widely available in published literature, a detailed conformational analysis and structural prediction can be inferred from studies of closely related compounds and theoretical chemical principles.

The molecular structure of this compound is primarily dictated by the spatial interplay between the aldehyde, nitro, and two methoxy groups attached to the benzene (B151609) ring. Steric hindrance and electronic effects are the dominant forces governing the orientation of these substituents.

A key structural feature of ortho-nitrobenzaldehydes is the non-coplanar arrangement of the nitro group with respect to the aromatic ring. researchgate.netpsu.edu This twisting is a result of the steric strain between the bulky nitro group and the adjacent aldehyde group. In 2-nitrobenzaldehyde (B1664092), the nitro group is found to be twisted out of the plane of the phenyl ring. researchgate.netpsu.edu It is therefore highly probable that this compound adopts a similar conformation, where the C-N bond of the nitro group is rotated to minimize steric repulsion with the C-C bond of the aldehyde group.

Computational modeling and structural studies of other dimethoxy-substituted benzaldehydes can provide insights into the likely bond lengths and angles for this compound. scielo.br The presence of the electron-withdrawing nitro and aldehyde groups will also influence the electronic distribution and geometry of the benzene ring itself.

Based on these considerations, a predicted molecular structure for this compound would feature a non-planar nitro group and methoxy groups that may be slightly twisted from the plane of the benzene ring. The aldehyde group is likely to be largely coplanar with the aromatic ring to maximize conjugation, although some minor out-of-plane deviation is possible due to the steric pressure from the adjacent nitro group.

To provide a more quantitative prediction, the following tables outline the anticipated bond lengths and dihedral angles for the key structural features of this compound. These values are estimations based on data from related molecules and theoretical considerations.

Table 1: Predicted Key Dihedral Angles in this compound

| Atoms Involved (Torsion Angle) | Predicted Angle (°) | Rationale |

| O=N-C2-C1 | 30 - 60 | Steric hindrance between the nitro and aldehyde groups forces the nitro group out of the benzene ring plane, similar to what is observed in 2-nitrobenzaldehyde. researchgate.netpsu.edu |

| C2-C1-C(H)=O | 0 - 20 | The aldehyde group tends towards planarity for conjugation, but may be slightly pushed out of the plane by the bulky ortho-nitro group. |

| C2-C3-O-CH3 | 0 - 30 | The methoxy group at the 3-position experiences steric hindrance from the adjacent nitro group, likely causing a slight twist from the ring plane. |

| C4-C5-O-CH3 | 0 - 15 | The methoxy group at the 5-position has less steric hindrance and is expected to be more coplanar with the benzene ring to maximize resonance. |

Table 2: Predicted Selected Bond Lengths in this compound

| Bond | Predicted Length (Å) | Rationale |

| C-N (Nitro) | 1.47 - 1.49 | Typical C-N single bond length in nitroaromatic compounds. |

| N-O (Nitro) | 1.21 - 1.23 | Characteristic N-O bond length in a nitro group. |

| C-C (Aldehyde) | 1.48 - 1.50 | Standard C-C single bond length between an aromatic ring and a carbonyl group. |

| C=O (Aldehyde) | 1.20 - 1.22 | Typical C=O double bond length in an aldehyde. |

| C-O (Methoxy) | 1.35 - 1.37 | Characteristic C-O bond length in an aryl ether. |

It is important to emphasize that these structural parameters are predictive. Definitive conformational analysis and molecular structure determination for this compound would require dedicated experimental studies, such as X-ray crystallography, or high-level computational chemistry calculations.

Prospective Research Directions and Methodological Advances

Design and Synthesis of Novel Analogs with Tunable Reactivity

The core structure of 3,5-Dimethoxy-2-nitro-benzaldehyde offers a scaffold for the creation of a diverse library of new molecules. The future of this field lies in the rational design and synthesis of novel analogs where reactivity can be precisely controlled. By strategically modifying the substitution pattern on the aromatic ring—altering the position or nature of the methoxy (B1213986) groups, or introducing different electron-donating or electron-withdrawing groups—chemists can fine-tune the electronic and steric properties of the molecule.

This tailored approach allows for the modulation of the reactivity of the aldehyde and nitro functional groups. For instance, creating analogs could influence the susceptibility of the aldehyde to nucleophilic attack or the reduction potential of the nitro group. Research into new synthetic routes, such as the development of one-pot procedures for creating derivatives, is crucial. researchgate.net The synthesis of related nitroaromatic compounds often involves protecting the aldehyde group, for example, as a diacetoxymethyl group, to achieve selective transformations at other positions on the ring. researchgate.net The synthesis of various isomers, such as 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) and 4,5-dimethoxy-2-nitrobenzaldehyde, highlights the potential for creating a wide range of structurally distinct analogs. researchgate.netbldpharm.com

Table 1: Examples of Substituted Nitrobenzaldehyde Analogs

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 | C₈H₇NO₄ |

| 3,6-Dimethoxy-2-nitrobenzaldehyde | 1206-55-9 | C₉H₉NO₅ |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 20357-25-9 | C₉H₉NO₅ |

This table is generated based on data from multiple sources. bldpharm.comsigmaaldrich.comsigmaaldrich.comnih.gov

Development of Sustainable and Efficient Catalytic Systems for Transformations

A significant thrust in modern chemistry is the move towards more environmentally benign and efficient manufacturing processes. For transformations involving this compound, future research will prioritize the development of sustainable catalytic systems. This involves moving away from stoichiometric reagents and toxic heavy metals towards catalytic, metal-free, or recyclable systems.

A notable advancement is the development of metal-free, one-pot strategies for synthesizing diarylamines from aromatic aldehydes. acs.org This approach, which can be applied to nitro-substituted benzaldehydes, utilizes inexpensive and non-toxic reagents like urea-hydrogen peroxide and avoids transition metals, thereby eliminating concerns about metal contamination in the final products. acs.org Such methods boast high atom economy and proceed under mild conditions, positioning them as highly sustainable alternatives to classical methods like the Buchwald-Hartwig or Ullmann-Goldberg reactions. acs.org Another avenue involves the use of recyclable heterogeneous catalysts. For example, in the synthesis of 2-nitrobenzaldehyde (B1664092), an acidic heterogeneous catalyst has been successfully used for both the formation and hydrolysis of a 2-nitrophenyl-1,3-dioxolane intermediate, and this catalyst can be recovered and reused without a significant loss of efficiency. researchgate.netpsu.edu

Deeper Mechanistic Understanding via Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for probing the intricate details of chemical transformations involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming molecular structures. researchgate.netpsu.edu For instance, NMR studies on 2-nitrobenzaldehyde have revealed that the nitro group is twisted out of the plane of the phenyl ring, creating a non-coplanar conformation. researchgate.netpsu.edu This structural insight helps explain the compound's specific reactivity compared to its isomers, like 3-nitrobenzaldehyde (B41214), where the functional groups are coplanar with the ring. researchgate.netpsu.edu Future studies will likely employ a broader range of techniques:

FT-IR Spectroscopy: To monitor the conversion of the aldehyde and nitro groups during a reaction.

Mass Spectrometry: To identify reaction intermediates and byproducts, providing clues about the reaction pathway.

UV-Visible Spectroscopy: To study the electronic transitions, which can be sensitive to changes in conjugation and substitution on the aromatic ring.

In-situ Spectroscopy: Techniques like ReactIR could be used to track the concentration of reactants, intermediates, and products in real-time, offering a dynamic view of the reaction kinetics and mechanism.

Exploration of Unconventional Synthetic Applications

While this compound is a valuable precursor, future research aims to uncover unconventional applications that leverage its unique combination of functional groups. The nitro group, in particular, offers rich chemical potential beyond its simple reduction to an amine.

One promising area is its use as a photoremovable protecting group. The parent compound, 2-nitrobenzaldehyde, is known to be a useful photoremovable protecting group, where irradiation with light cleaves the protected molecule. chemicalbook.com This principle could be extended to the 3,5-dimethoxy analog for applications in materials science or biology, for example, in the light-triggered release of substances. Another avenue is its use as a building block for complex heterocyclic compounds. The condensation of o-nitrobenzaldehydes with various reagents can lead to important structures like quinazolines or serve as a key step in the synthesis of dyes and pigments, such as Indigo carmine. sigmaaldrich.comchemicalbook.com Furthermore, its derivatives can be employed in the synthesis of diarylamines, which are crucial components in pharmaceuticals, agrochemicals, and electroluminescent materials. acs.org

Computational-Guided Discovery of New Chemical Properties and Applications

Computational chemistry provides a powerful lens for predicting the behavior of molecules and guiding experimental work, saving both time and resources. For this compound, computational modeling can accelerate the discovery of new properties and applications.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, such as the twist of the nitro group relative to the aromatic ring, which has been observed experimentally in related compounds. researchgate.netpsu.edu These calculations can also determine electronic properties, including orbital energies (HOMO/LUMO) and electrostatic potential maps, which help in predicting sites of reactivity for electrophilic and nucleophilic attack. This information is invaluable for designing novel analogs with specific electronic characteristics as described in section 6.1. Furthermore, computational tools can be used to:

Model Reaction Mechanisms: By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism and pinpoint rate-determining steps, aiding in the optimization of reaction conditions.

Predict Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra can assist in the interpretation of experimental data and the structural confirmation of new compounds.

Virtual Screening: For pharmaceutical applications, molecular docking simulations can predict how analogs of this compound might bind to biological targets, such as enzymes or receptors, thereby guiding the synthesis of new potential drug candidates.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxy-2-nitrobenzaldehyde |

| 3,6-Dimethoxy-2-nitrobenzaldehyde |

| 4,5-Dimethoxy-2-nitrobenzaldehyde |

| 3,4-Dimethoxy-2-nitrobenzaldehyde |

| 2-nitrobenzaldehyde |

| 3-nitrobenzaldehyde |

| Diarylamines |

| Urea-hydrogen peroxide |

| 2-nitrophenyl-1,3-dioxolane |

| Indigo carmine |

| 8-hydroxyquinazoline |

| Trimethoprim |

| Vanillin |

| 4-hydroxybenzaldehyde |

| Syringa aldehyde |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethoxy-2-nitro-benzaldehyde, and what key parameters influence yield?

- Methodological Answer : A common approach involves nitration of 3,5-dimethoxybenzaldehyde under controlled conditions. Key parameters include:

- Reagent selection : Use nitric acid in acetic anhydride for regioselective nitration at the ortho position relative to the aldehyde group.

- Temperature control : Maintain temperatures below 0°C to minimize side reactions (e.g., over-nitration or decomposition) .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Analyze - and -NMR to confirm methoxy (-OCH), nitro (-NO), and aldehyde (-CHO) group positions.

- IR Spectroscopy : Verify characteristic peaks for nitro (1520–1350 cm) and aldehyde (~2820 cm for C-H stretch) .

- DFT Calculations : Compare experimental spectra with density-functional theory (DFT)-predicted vibrational frequencies and electronic properties .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Container : Store in amber glass vials to prevent photodegradation of the nitro group.

- Environment : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to avoid moisture absorption and oxidation .

- Stability monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer :

- Exact-exchange functionals : Use hybrid functionals (e.g., B3LYP) to model electron density and predict redox behavior, particularly the electron-withdrawing effect of the nitro group .

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks, guiding reaction design .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental data (e.g., NMR, IR) with authoritative databases like NIST Chemistry WebBook .

- Isotopic labeling : Use -labeled analogs to distinguish nitro-group vibrations from overlapping signals in IR/Raman spectra .

Q. What is the role of the nitro and methoxy groups in the compound’s reactivity toward nucleophilic substitution?

- Methodological Answer :

- Nitro group : Directs electrophilic substitution to the para position via resonance withdrawal.

- Methoxy groups : Act as ortho/para directors but compete with nitro for regioselectivity.

- Experimental design : Perform competitive reactions with model electrophiles (e.g., bromine) to map substituent effects .

Q. How does this compound interact with biological systems, and what assays are suitable for studying its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against oxidoreductases (e.g., cytochrome P450) due to nitro group redox activity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines, comparing with analogs like 3,5-dichloro-4-hydroxybenzoic acid .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.